8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
“8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one”, also known as MPP, is a heterocyclic compound that exhibits a wide range of chemical and biological properties. It has been identified as a privileged structure for the inhibition of ATP-dependent kinases .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular formula of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is C12H14N4O. The structure of this compound is based on the pyrido[2,3-d]pyrimidin-7-one template .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis
The molecular weight of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is 230.271.Scientific Research Applications
Phosphodiesterase Inhibition
- Derivatives of 8H-Pyrido[2,3-d]pyrimidin-7-one have shown potent inhibitory activities as selective phosphodiesterase 5 (PDE5) inhibitors. These compounds exhibit high selectivity over PDE6 and have potential relaxant effects on isolated rabbit corpus cavernosum (Sakamoto et al., 2015).
Biomedical Applications
- Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds that provide ligands for several receptors in the body. Their similarity to nitrogen bases in DNA and RNA makes them of particular interest for biomedical applications (Jubete et al., 2019).
Plant Growth Stimulation
- Derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one have shown pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Cognitive Disorder Treatment
- Compounds like PF-04447943, a novel PDE9A inhibitor with a pyrido[2,3-d]pyrimidin-4-one structure, have been identified for the treatment of cognitive disorders. This compound shows procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).
Tyrosine Kinase Inhibition
- Pyrido[2,3-d]pyrimidin-7(8H)-ones are explored for their potential as tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors. Their structural diversity allows for synthesis of various biologically active compounds (Masip et al., 2021).
Angiotensin II Antagonism
- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their efficacy in antagonizing angiotensin II. These compounds have shown promising results in receptor binding assays and in blocking angiotensin II pressor response in animal models (Ellingboe et al., 1994).
Anticancer Activity
- Substituted pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds have shown significant inhibitory activities and potential as multitargeted kinase inhibitors (Elzahabi et al., 2018).
Future Directions
properties
IUPAC Name |
8-methyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQLCZOITHROEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one |
Citations
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